2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile
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Overview
Description
2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile is a complex organic compound with a unique structure that includes a chloro-fluoro-phenyl group, a propynylthio group, and a tetrahydro-indazole core
Preparation Methods
The synthesis of 2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile involves multiple steps. One common synthetic route includes the following steps:
Formation of the chloro-fluoro-phenyl intermediate:
Attachment of the propynylthio group: The propynylthio group is introduced through a nucleophilic substitution reaction.
Cyclization to form the indazole core: The cyclization reaction forms the tetrahydro-indazole core.
Introduction of the carbonitrile group:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The propynylthio group can undergo addition reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but with slight modifications, such as different substituents on the phenyl ring.
Other indazole derivatives: Compounds with an indazole core but different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15ClFN3S |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-(4-chloro-2-fluoro-5-prop-2-ynylsulfanylphenyl)-3-methyl-4,5,6,7-tetrahydroindazole-5-carbonitrile |
InChI |
InChI=1S/C18H15ClFN3S/c1-3-6-24-18-9-17(15(20)8-14(18)19)23-11(2)13-7-12(10-21)4-5-16(13)22-23/h1,8-9,12H,4-7H2,2H3 |
InChI Key |
GYOUESXONJUFDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CCC2=NN1C3=CC(=C(C=C3F)Cl)SCC#C)C#N |
Origin of Product |
United States |
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